molecular formula C7H7ClFN B1333403 4-Chloro-2-fluorobenzylamine CAS No. 72235-57-5

4-Chloro-2-fluorobenzylamine

Cat. No.: B1333403
CAS No.: 72235-57-5
M. Wt: 159.59 g/mol
InChI Key: ODMMHGMIZYLHNN-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorobenzylamine is an organic compound with the molecular formula C7H7ClFN. It is a derivative of benzylamine, where the benzene ring is substituted with chlorine and fluorine atoms at the 4 and 2 positions, respectively. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluorobenzylamine typically involves the nucleophilic substitution of 4-chloro-2-fluorobenzyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Chloro-2-fluorobenzyl chloride+NH3This compound+HCl\text{4-Chloro-2-fluorobenzyl chloride} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl} 4-Chloro-2-fluorobenzyl chloride+NH3​→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluorobenzylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.

    Oxidation Reactions: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: Reduction of the compound can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Derivatives with various functional groups replacing the amine.

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

Scientific Research Applications

4-Chloro-2-fluorobenzylamine is utilized in several scientific research domains:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a building block for biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 4-Chloro-2-fluorobenzylamine exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

    2-Chloro-4-fluorobenzylamine: Similar structure but with different positional isomerism.

    4-Chloro-2-fluorobenzyl chloride: Precursor in the synthesis of 4-Chloro-2-fluorobenzylamine.

    4-Fluoro-2-chlorobenzylamine: Another positional isomer with distinct reactivity.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in fine-tuning the activity of synthesized compounds in various applications.

By understanding the synthesis, reactivity, and applications of this compound, researchers can better exploit its potential in scientific and industrial fields.

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMMHGMIZYLHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369286
Record name 4-Chloro-2-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72235-57-5
Record name 4-Chloro-2-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Chloro-2-fluorobenzylamine Hydrochloride interact with mild steel to inhibit corrosion in HCl media?

A1: [] this compound Hydrochloride forms a protective film on the surface of mild steel. This film acts as a barrier, preventing the corrosive HCl solution from directly contacting the metal. The presence of chlorine, fluorine, and the amine group (H2N) in the molecule's structure contributes to its strong adsorption onto the metal surface. The study found that this adsorption process is primarily chemisorption, indicating a strong chemical bond between the inhibitor and the metal. [] This strong interaction leads to effective corrosion inhibition.

Q2: How does the effectiveness of this compound Hydrochloride as a corrosion inhibitor change with different concentrations and temperatures?

A2: The research demonstrates that the inhibition efficiency of this compound Hydrochloride increases with higher concentrations of the inhibitor. [] This suggests that a higher concentration leads to more molecules adsorbing onto the metal surface, providing a more robust protective barrier. Conversely, the efficiency decreases as the temperature rises. [] This is likely due to the increased kinetic energy at higher temperatures, which can weaken the bond between the inhibitor and the metal surface, making the protective film less effective.

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